Methyl 2-(3-chlorophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

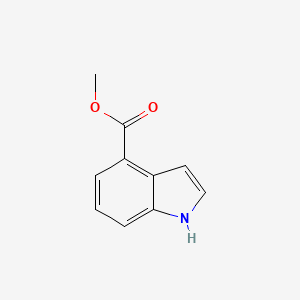

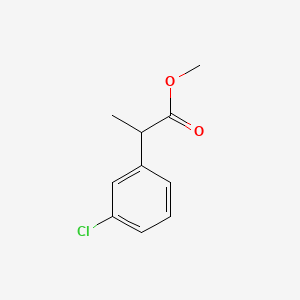

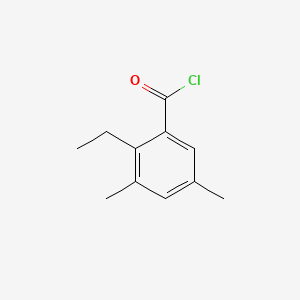

“Methyl 2-(3-chlorophenyl)propanoate” is a chemical compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 . The compound is typically a colorless to yellow liquid or semi-solid .

Molecular Structure Analysis

The InChI code for “Methyl 2-(3-chlorophenyl)propanoate” is 1S/C10H11ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 2-(3-chlorophenyl)propanoate” is typically stored at room temperature . The compound is colorless to yellow in appearance and can exist as a liquid, semi-solid, solid, or lump .Aplicaciones Científicas De Investigación

Herbicidal Effects : Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a derivative, acts as a selective herbicide for wild oat control in wheat. It inhibits auxin-stimulated elongation in oat and wheat coleoptile segments and shows strong auxin antagonist properties. The compound and its metabolite, dichlofop, inhibit root growth in wild oat but not in wheat, suggesting different biological actions of the two forms of the compound (Shimabukuro et al., 1978).

Synthetic Applications : A study describes the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid. The compound's structure was confirmed through various spectroscopic methods (Yan Shuang-hu, 2014).

Catalysis in Chemical Production : A zero-valent palladium complex was found to be a highly active and selective catalyst for the production of methyl propanoate via the methoxycarbonylation of ethene, indicating potential industrial applications (Clegg et al., 1999).

Quantitative Determination in Herbicides : A method was developed for the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid in herbicide formulations, highlighting its importance in quality control (Výboh et al., 1972).

Cytotoxic Activity and Kinase Inhibition : Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for their anti-tumor activities. These compounds showed inhibitory actions on human colorectal carcinoma cells and were proposed as potential CDK8 kinase inhibitors (Aboelmagd et al., 2021).

Chiral Separation : The effect of chlorine substituents in the chiral separation of three racemic 2-(chlorophenyl)propanoic acids was investigated. The study found that 2-(3-chlorophenyl)propanoic acids could be successfully separated by countercurrent chromatography, highlighting the importance of chlorine positioning in enantioseparation (Jin et al., 2019).

Detoxification in Plants : Methyl 2-chloro-3 (4-chlorophenyl) propionate is quickly hydrolyzed in wheat coleoptiles, leading to further degradation of the acid or conjugation with cysteine in vivo. This indicates a physiological mechanism for the detoxification of this herbicide in plants (Collet & Pont, 1978).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 2-(3-chlorophenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQFQGADNSHPPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695884 |

Source

|

| Record name | Methyl 2-(3-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-chlorophenyl)propanoate | |

CAS RN |

103040-42-2 |

Source

|

| Record name | Methyl 2-(3-chlorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bromobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]borane](/img/structure/B560757.png)